METHYL 2-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]ACETATE
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Overview
Description
METHYL 2-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]ACETATE is a complex organic compound featuring a benzodioxole moiety linked to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]ACETATE typically involves the reaction of 1,3-benzodioxole derivatives with piperazine derivatives under controlled conditions. One common method includes the esterification of 3,4-(methylenedioxy)phenylacetic acid to form the corresponding ester, followed by a nucleophilic substitution reaction with a piperazine derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and substitution reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]ACETATE undergoes various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized under specific conditions to form quinone derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzodioxole moiety.
Properties
IUPAC Name |
methyl 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-19-15(18)10-17-6-4-16(5-7-17)9-12-2-3-13-14(8-12)21-11-20-13/h2-3,8H,4-7,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVFQLWUJUYJINQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1CCN(CC1)CC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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